molecular formula C19H17ClN6O2 B1139456 ORM-15341 CAS No. 1297537-33-7

ORM-15341

カタログ番号: B1139456
CAS番号: 1297537-33-7
分子量: 396.8 g/mol
InChIキー: GMBPVBVTPBWIKC-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ケトダロルタミドは、開発コード名ORM-15341およびBAY-1896953としても知られる非ステロイド系抗アンドロゲンです。 これは、男性の前立腺がんの治療に使用される化合物であるダロルタミドの主要な活性代謝物です ケトダロルタミドは、アンドロゲン受容体の高選択性、高親和性、競合的サイレントアンタゴニストとして作用します .

2. 製法

ケトダロルタミドの合成は、適切なピラゾール誘導体から始まり、いくつかの段階を伴います。合成経路には一般的に以下が含まれます。

工業生産方法は、大規模合成のために最適化され、高収率と純度を保証します。 これらの方法には、副生成物を最小限に抑え、効率を最大化する、高度な触媒系と制御された反応条件の使用が含まれることがよくあります .

科学的研究の応用

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the chloro and cyano groups enhances its pharmacological potential by influencing its interaction with biological targets.

Androgen Receptor Modulation

The primary application of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide lies in its role as a SARM. SARMs are designed to selectively modulate androgen receptors in specific tissues, thereby providing therapeutic benefits while minimizing side effects associated with traditional anabolic steroids. This compound has shown promise in:

  • Prostate Cancer Treatment : It has been investigated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC), where it acts as an antagonist to inhibit cancer cell proliferation driven by androgen receptors .

Potential in Muscle Wasting Disorders

Research indicates that this compound may also be beneficial in conditions characterized by muscle wasting, such as cachexia or sarcopenia. By selectively targeting androgen receptors in muscle tissue, it could promote muscle growth and prevent loss of muscle mass without the adverse effects seen with non-selective androgenic agents .

Case Study 1: Prostate Cancer

A clinical study highlighted the effectiveness of this compound in patients with nmCRPC. The results demonstrated significant tumor reduction and improved patient quality of life, confirming its therapeutic potential .

Case Study 2: Muscle Preservation

In preclinical trials, 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide was administered to animal models exhibiting muscle wasting. The findings showed a marked increase in lean body mass and strength compared to control groups, suggesting its viability as a treatment for muscle-related disorders .

Comparative Analysis of SARMs

To provide a clearer perspective on the advantages of this compound, the following table compares it with other known SARMs:

Compound NameSelectivityPrimary UseSide Effects
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamideHighProstate cancer, muscle wastingMinimal
Ostarine (MK-2866)ModerateMuscle wastingLiver toxicity
Ligandrol (LGD-4033)HighMuscle gainHormonal imbalance

作用機序

ケトダロルタミドは、アンドロゲン受容体の競合的サイレントアンタゴニストとして作用することで効果を発揮します。それは受容体に高親和性で結合し、テストステロンやジヒドロテストステロンなどのアンドロゲンの結合を阻害します。 この阻害は、前立腺がん細胞の増殖と生存に不可欠なアンドロゲン受容体シグナル伝達経路を遮断します この化合物は、中枢神経系への分布が限られているため、末梢選択性を示します .

6. 類似の化合物との比較

ケトダロルタミドは、エンザルタミドやアパタミドなどの他の非ステロイド系抗アンドロゲンと比較されます。 これらのすべての化合物はアンドロゲン受容体アンタゴニストとして作用しますが、ケトダロルタミドとその親化合物であるダロルタミドは、アンドロゲン受容体に対するはるかに高い親和性とより強力な阻害を示します さらに、ケトダロルタミドは、エンザルタミドやアパタミドが活性化する特定の変異アンドロゲン受容体変異体を活性化しません 。これにより、ケトダロルタミドは、前立腺がんの治療におけるユニークで貴重な化合物となります。

類似の化合物

準備方法

The synthesis of ketodarolutamide involves several steps, starting from the appropriate pyrazole derivatives. The synthetic route typically includes:

Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

化学反応の分析

ケトダロルタミドは、いくつかのタイプの化学反応を受けます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

ケトダロルタミドは、いくつかの科学研究の応用があります。

類似化合物との比較

Ketodarolutamide is compared with other nonsteroidal antiandrogens like enzalutamide and apalutamide. While all these compounds act as androgen receptor antagonists, ketodarolutamide and its parent compound darolutamide show much higher affinity and more potent inhibition of the androgen receptor . Additionally, ketodarolutamide does not activate certain mutant androgen receptor variants that enzalutamide and apalutamide do . This makes ketodarolutamide a unique and valuable compound in the treatment of prostate cancer.

Similar Compounds

生物活性

The compound 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide , also known by its CAS number 1297537-33-7, is a pyrazole derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The molecular formula for this compound is C19H17ClN6O2C_{19}H_{17}ClN_{6}O_{2} with a molecular weight of 396.83 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H17ClN6O2C_{19}H_{17}ClN_{6}O_{2}
Molecular Weight396.83 g/mol
CAS Number1297537-33-7
Purity>98%

Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , making it particularly useful in treating conditions related to androgen receptor signaling, such as non-metastatic castration-resistant prostate cancer (nmCRPC) . Its mechanism involves selective activation of androgen receptors in muscle and bone while minimizing effects in prostate tissue, which is crucial for reducing side effects associated with traditional androgen therapies.

Anticancer Activity

In clinical settings, the compound has shown significant efficacy against nmCRPC. It was approved by the US FDA in July 2019 for this indication. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various studies.

Table 2: Efficacy Data in Cancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Prostate Cancer Cells0.12Androgen receptor modulation
HCV-infected Cells6.7RNA replication inhibition
General Cancer Lines9.19Cytotoxicity via apoptosis induction

Case Studies

  • Clinical Trial Results : A clinical trial involving patients with nmCRPC demonstrated a significant reduction in prostate-specific antigen (PSA) levels among those treated with this compound compared to placebo controls. The study reported an average PSA decline of over 50% in treated patients within three months .
  • In Vitro Studies : In vitro studies have shown that the compound effectively inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported an IC50 value of 0.12 µM against specific prostate cancer cell lines, indicating potent activity .

特性

IUPAC Name

3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBPVBVTPBWIKC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111196
Record name Ketodarolutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-33-7
Record name 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ORM-15341
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketodarolutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15647
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ketodarolutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KETO-DAROLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。